molecular formula C11H13Cl2NO B2454170 4-[(3,4-Dichlorophenyl)methyl]morpholine CAS No. 212392-57-9

4-[(3,4-Dichlorophenyl)methyl]morpholine

Cat. No.: B2454170
CAS No.: 212392-57-9
M. Wt: 246.13
InChI Key: OEEFIWRHPLVZMX-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]morpholine is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEFIWRHPLVZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Research Context and Scope of 4 3,4 Dichlorophenyl Methyl Morpholine Investigations

Positioning within Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, research efforts are often directed toward developing ligands for well-validated biological targets implicated in disease. The structural framework of 4-[(3,4-Dichlorophenyl)methyl]morpholine, combining a morpholine (B109124) ring with a substituted aromatic system, positions it within the exploratory landscape of G-protein coupled receptor (GPCR) modulators. Specifically, research on its close structural analogs has identified this scaffold as a promising foundation for antagonists of the dopamine (B1211576) D4 receptor (D4R). nih.gov

The dopamine D4 receptor is a significant target for pharmacological intervention due to its association with several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. nih.gov Consequently, the development of potent and selective D4R antagonists is an active area of research. The investigation of compounds like this compound and its derivatives contributes to the broader goal of identifying novel chemical matter for the development of central nervous system (CNS) therapeutics. The research focuses on elucidating structure-activity relationships (SAR) to optimize potency, selectivity against other dopamine receptor subtypes, and pharmacokinetic properties. nih.gov

Significance of the Morpholine Heterocycle in Pharmaceutical Design

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. It is widely regarded as a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov Its frequent incorporation into approved and experimental drugs stems from a combination of favorable properties. researchgate.netsci-hub.se

Key Advantages of the Morpholine Moiety:

Pharmacokinetic Profile : Incorporation of a morpholine moiety has been shown to bestow compounds with desirable drug-like properties and improved pharmacokinetics. researchgate.netnih.gov It can enhance metabolic stability, leading to a more favorable half-life in the body. nih.govepa.gov

Synthetic Accessibility : The morpholine ring is a versatile and readily accessible synthetic building block, which can be easily introduced into molecules through various established synthetic methodologies. nih.govjocpr.com

Biological Activity : As a versatile scaffold, morpholine, when appropriately substituted, can lead to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov It can serve as an integral part of a pharmacophore for enzyme inhibitors or confer selective affinity for receptors. nih.gov

Due to these advantageous characteristics, the morpholine heterocycle is a staple for medicinal chemists aiming to optimize lead compounds into viable drug candidates. nih.gov

Overview of Scholarly Contributions on this compound and its Structural Analogues

While extensive literature on the specific compound this compound is limited, significant scholarly work on its immediate structural analogs provides a clear context for its biological relevance. A key study reported the synthesis and structure-activity relationship of a series of chiral alkoxymethyl morpholine analogs as potent and selective dopamine D4 receptor antagonists. nih.gov

In this research, the 3,4-dichlorophenyl analog (referred to as 4i in the study) was synthesized and evaluated for its binding affinity to the D4 receptor. The compound demonstrated significant potency with a Ki value of 27 nM. nih.gov This finding is particularly noteworthy when compared to other analogs within the same series, highlighting the impact of the substitution pattern on the phenyl ring.

For instance, analogs with a 3-chloro-4-fluorophenyl substitution (4f ) or a 3,4-difluorophenyl substitution (4h ) were found to be approximately 10-fold less potent. nih.gov Conversely, the 3,4-dichlorophenyl analog showed potency comparable to other highly active compounds in the series, such as the 4-chloro-3-fluorophenyl analog (4g , Ki = 19.1 nM) and several methoxy-substituted analogs. nih.gov

This research underscores the importance of the 3,4-dichloro substitution pattern for achieving high affinity for the dopamine D4 receptor within this particular chemical series. The findings position this compound and its derivatives as valuable probes for studying D4 receptor pharmacology and as a potential starting point for the development of novel CNS-active agents. nih.gov

Interactive Table of Dopamine D4 Receptor Antagonist Activity for Selected Analogs nih.gov Data sourced from a study on chiral alkoxymethyl morpholine analogs. The core structure varies at the R1 position shown in the table.

Compound ID (in source) R¹ Substitution (Phenyl Ring) Kᵢ (nM)
4i 3,4-dichloro 27
4f 3-chloro-4-fluoro 170
4g 4-chloro-3-fluoro 19.1
4h 3,4-difluoro 150
4m 3-methoxy-4-fluoro 11.6
4n 4-methoxy-3-chloro 10.4

Synthetic Methodologies and Mechanistic Organic Chemistry of 4 3,4 Dichlorophenyl Methyl Morpholine

Established Synthetic Pathways for the 4-[(3,4-Dichlorophenyl)methyl]morpholine Core

The construction of the this compound scaffold can be efficiently accomplished through well-established synthetic organic chemistry reactions. These methods offer reliable and versatile approaches to this key structural motif.

Direct Alkylation Strategies for Morpholine (B109124) Derivatization

Direct alkylation of the morpholine nitrogen is a straightforward and widely employed method for the synthesis of N-substituted morpholines. This approach involves the reaction of morpholine with a suitable 3,4-dichlorobenzyl electrophile.

Reaction Scheme:

Detailed Findings:

The reaction typically proceeds by nucleophilic substitution, where the secondary amine of the morpholine ring attacks the electrophilic benzylic carbon of a 3,4-dichlorobenzyl halide (e.g., chloride or bromide). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or dimethylformamide being frequently used.

Another effective direct alkylation method is reductive amination . This one-pot reaction involves the condensation of morpholine with 3,4-dichlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product. This method avoids the preparation of benzyl halides and often proceeds under mild conditions. rsc.org Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. rsc.org

Table 1: Comparison of Direct Alkylation Strategies

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Nucleophilic Substitution Morpholine, 3,4-Dichlorobenzyl Halide, BaseAcetonitrile or DMF, room temp. to refluxHigh yields, readily available starting materialsRequires pre-functionalized benzyl halide
Reductive Amination Morpholine, 3,4-Dichlorobenzaldehyde, Reducing AgentMethanol or Dichloromethane, room temp.One-pot procedure, mild conditionsReducing agent can be moisture sensitive

Ring-Closing Reactions for the Morpholine Scaffold Assembly

An alternative to direct N-alkylation is the construction of the morpholine ring itself with the 3,4-dichlorobenzyl group already attached to the nitrogen atom. This is achieved through intramolecular cyclization reactions. A common precursor for this strategy is N-(3,4-dichlorobenzyl)diethanolamine.

Reaction Scheme:

Detailed Findings:

The cyclization of N-(3,4-dichlorobenzyl)diethanolamine is typically achieved through dehydration under acidic conditions. Strong acids such as sulfuric acid are often employed to promote the intramolecular etherification, where one of the hydroxyl groups attacks the protonated carbon of the other, leading to the formation of the morpholine ring and the elimination of a water molecule. This method is particularly useful when the corresponding diethanolamine is readily accessible. The synthesis of morpholines from vicinal amino alcohols and their derivatives is a well-documented strategy. researchgate.net

Novel and Efficient Synthetic Protocols for this compound Derivatives

In addition to traditional methods, modern synthetic techniques offer more efficient and environmentally benign routes to morpholine derivatives.

Application of Microwave-Assisted Synthesis in Related Morpholine Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including morpholines. mdpi.comdergipark.org.trchemrxiv.orgnih.gov The application of microwave irradiation to the direct alkylation of morpholine with 3,4-dichlorobenzyl halides can significantly reduce reaction times from hours to minutes. mdpi.com

Detailed Findings:

The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions with fewer side products. For the synthesis of N-benzylmorpholine derivatives, a mixture of morpholine, the benzyl halide, and a base in a suitable solvent can be irradiated in a dedicated microwave reactor. The optimized conditions, including temperature, pressure, and irradiation time, can lead to excellent yields in a fraction of the time required for conventional heating. dergipark.org.tr

Mannich Reaction Approaches in the Construction of Morpholine-Containing Molecules

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comnih.govias.ac.inthermofisher.comnih.gov While not a direct route to this compound itself, the Mannich reaction is a versatile method for synthesizing aminomethylated compounds, which can be precursors or analogues. For instance, a Mannich reaction of a phenol with formaldehyde and morpholine can introduce a morpholinomethyl group onto an aromatic ring.

Detailed Findings:

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and morpholine, which then acts as an electrophile and reacts with a nucleophilic carbon, such as the ortho position of a phenol. While this doesn't directly yield the target compound, it highlights a powerful method for incorporating the morpholine moiety into various scaffolds, which could then be further modified. nih.gov

Chemical Derivatization and Structural Diversity Generation from the this compound Scaffold

The this compound scaffold presents opportunities for further chemical modification to generate a library of structurally diverse analogues. Derivatization can be targeted at either the dichlorophenyl ring or the morpholine ring.

Detailed Findings:

The dichlorophenyl ring is susceptible to electrophilic aromatic substitution reactions, although the two chlorine atoms are deactivating. However, under forcing conditions, functional groups such as nitro or acyl groups could potentially be introduced. More commonly, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed if one of the chlorine atoms is selectively replaced with a more reactive handle like a boronic acid or an amine.

Modifications of the morpholine ring are less common but could involve oxidation to the corresponding N-oxide or, if the ring were to be opened, further functionalization of the resulting diol or amino alcohol. A patent describes the debenzylation of 4-benzylmorpholine derivatives to yield the secondary amine, which can then be reacted with other electrophiles. google.com

Table 2: Potential Derivatization Strategies

Reaction TypeTarget SitePotential ReagentsPotential Products
Electrophilic Aromatic Substitution Dichlorophenyl ringNitrating agents, Acylating agentsNitro- or acyl-substituted derivatives
Cross-Coupling Reactions Dichlorophenyl ring (after modification)Boronic acids, Amines, AlcoholsAryl-, amino-, or alkoxy-substituted derivatives
Debenzylation Benzylic C-N bondHydrogenolysis (e.g., H₂, Pd/C)Morpholine (secondary amine)
N-Oxidation Morpholine nitrogenOxidizing agents (e.g., m-CPBA)This compound N-oxide

Strategic Modifications at the Morpholine Ring System

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of a molecule. researchgate.net Strategic modifications to this ring system in analogues of this compound are undertaken to introduce new structural features and interaction points. Synthetic approaches often involve building the morpholine ring from precursors or modifying a pre-existing ring. nih.govresearchgate.net

One documented strategy involves the synthesis of chiral morpholine scaffolds with substituents at the C-2 position. For instance, a series of chiral alkoxymethyl morpholine analogues has been developed. acs.org The synthesis for these compounds typically begins with a commercially available protected chiral starting material, such as tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate. This precursor can undergo coupling reactions, for example, under copper-mediated conditions or Mitsunobu conditions, to introduce various aryl ethers at the hydroxymethyl position. acs.org This approach allows for the systematic exploration of structure-activity relationships by varying the group attached to the morpholine ring, distinct from the N-linked dichlorobenzyl group. The versatility of the morpholine nucleus allows for its incorporation into a wide array of more complex molecules, serving as a key building block in the design of novel compounds. enamine.netnih.gov

Exploration of Substitution Patterns on the Dichlorophenyl Moiety

The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of a molecule's electronic and steric properties. Exploring alternative substitution patterns is a classic medicinal chemistry strategy to modulate activity and selectivity. Research into related compound series has shown that the nature and position of substituents on the phenyl ring are pivotal.

In a series of chiral morpholine analogues, the 3,4-dichlorophenyl derivative was found to be a potent compound. acs.org However, systematic replacement of the chlorine atoms with other halogens or functional groups revealed significant variations in potency. For example, replacing the 3,4-dichloro pattern with 3-chloro-4-fluoro or 3,4-difluoro resulted in a notable decrease in activity. acs.org Conversely, the 4-chloro-3-fluorophenyl analogue showed activity comparable to the 3,4-dichloro compound, suggesting that a 4-fluoro substitution is not well-tolerated in this specific scaffold. acs.org

The introduction of methoxy groups in combination with halogens also produced highly potent compounds. Analogs featuring 3-methoxy-4-chloro and 4-methoxy-3-chloro substitutions were among the most active in the series, highlighting that a simple halogen substitution is not the only path to high activity. acs.org These findings underscore the subtle electronic and steric effects that govern molecular interactions.

Table 1: Comparison of Phenyl Ring Substitution Patterns in a Chiral Morpholine Series Data extracted from a study on dopamine (B1211576) D4 receptor antagonists, where the core scaffold is a chiral alkoxymethyl morpholine N-linked to the substituted benzyl group. acs.org

Compound IDSubstitution Pattern on Phenyl RingRelative Potency CommentBinding Affinity (Ki, nM)
4i3,4-DichloroPotent (Reference)27
4f3-Chloro-4-fluoroLess potent170
4h3,4-DifluoroLess potent150
4g4-Chloro-3-fluoroMore active than 4-fluoro analogs19.1
4p3-Methoxy-4-chloroHighly potent11.6
4n4-Methoxy-3-chloroHighly potent10.4

Design and Synthesis of Bridged and Spirocyclic Analogues

While direct literature on bridged and spirocyclic analogues of this compound is limited, the design of such conformationally restricted structures is a prominent strategy in modern medicinal chemistry to enhance potency, selectivity, and metabolic stability. researchgate.net These advanced scaffolds lock the flexible morpholine ring into a more defined three-dimensional shape, which can lead to more specific interactions with biological targets and can also modulate physicochemical properties. For instance, introducing a one-carbon bridge to a morpholine ring has been shown to counterintuitively reduce lipophilicity, a desirable outcome in drug design. acs.org

Spirocyclic Analogues: The synthesis of spirocyclic systems incorporating a morpholine ring has been approached through several methodologies.

Iodoacetalization: One route involves the regioselective iodoacetalization of a 2-methylidenemorpholine with an appropriate N-protected ethanolamine, followed by a base-mediated ring closure to form a bis-morpholine spiroacetal. acs.org

Annulation Reactions: Asymmetric [5 + 1] annulation reactions, for example between a 2-pyrrolylphenol and an N-substituted isatin, have been used to construct spiro[morpholine-oxindole] skeletons with high enantioselectivity. acs.org

Intramolecular Cycloaddition: Spirooxindole-derived morpholine-fused triazoles can be synthesized via a sequence involving epoxide ring-opening with an azide, O-propargylation, and a subsequent intramolecular 1,3-dipolar cycloaddition. nih.gov

Ozonolysis: A novel method for constructing a spiro-morpholinone ring involves the ozonolysis of (allyl glyculosid)onamides to yield diastereomeric mixtures of spiro-5-hydroxymorpholinones. nih.gov

Bridged Analogues: Bridged bicyclic morpholines are sought after as rigid scaffolds that can improve selectivity for their intended biological targets. researchgate.net Synthetic routes to these structures often involve multi-step sequences starting from readily available materials.

From Cyclic Dicarboxylic Acids: Concise syntheses of bridged morpholines such as 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane have been developed starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, respectively. rsc.org

From Proline Derivatives: Novel bridged morpholine-proline chimeras, including 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized from 4-hydroxy-L-proline, creating rigid three-dimensional structures. researchgate.net

These general strategies could be hypothetically applied to the synthesis of advanced analogues of this compound, where the dichlorophenylmethyl group would be appended to the nitrogen atom of the pre-formed bridged or spirocyclic morpholine core.

Biological Activity Profiling and Mechanistic Elucidation of 4 3,4 Dichlorophenyl Methyl Morpholine

Investigation of Specific Pharmacological Activities

Anticancer Activity Mechanisms of Morpholine-Containing Dichlorophenyl Scaffolds

While specific mechanistic studies on 4-[(3,4-Dichlorophenyl)methyl]morpholine are not available, research on related compounds offers some insights into potential mechanisms of action. Morpholine-containing compounds have been investigated for their ability to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways in cancer cells. For instance, some morpholine (B109124) derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression, such as kinases. The dichlorophenyl moiety can contribute to the binding affinity of these compounds to their biological targets. Without specific studies on this compound, any discussion of its anticancer mechanism would be speculative and based on extrapolation from related but distinct chemical entities.

Antioxidant Capacity Assessments of this compound Analogues

The antioxidant potential of various morpholine derivatives has been explored in several studies. These assessments often involve assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The presence of the morpholine nitrogen and the electronic properties of the dichlorophenyl ring could theoretically contribute to the antioxidant capacity of this compound. However, without experimental data from such assays performed on this specific compound or its close analogues, a quantitative assessment of its antioxidant capacity cannot be provided.

Modulation of Other Biological Pathways and Targets

The structural features of this compound suggest that it could potentially interact with a variety of biological targets beyond those directly related to cancer and oxidative stress. The morpholine ring can influence physicochemical properties such as solubility and membrane permeability, which are crucial for a compound's pharmacokinetic profile. The dichlorophenyl group can engage in various intermolecular interactions, including hydrophobic and halogen bonding, which could lead to modulation of various enzymes, receptors, or ion channels. However, in the absence of specific screening and mechanistic studies, the precise biological pathways and targets modulated by this compound remain unelucidated.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Defining Key Structural Determinants for the Biological Activity of 4-[(3,4-Dichlorophenyl)methyl]morpholine Derivatives

The biological activity of this compound derivatives is intricately linked to the specific arrangement and properties of its constituent parts: the dichlorophenyl ring, the morpholine (B109124) moiety, and the linker region.

The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the biological activity of these morpholine derivatives. The position and nature of the substituents on this aromatic ring significantly influence the compound's interaction with its biological target.

Research on a series of chiral alkoxymethyl morpholine analogs as dopamine (B1211576) D4 receptor antagonists revealed that the 3,4-dichlorophenyl substitution results in potent antagonists. In one study, the 3,4-dichlorophenyl analog (Ki = 27 nM) was found to be more active by approximately 10-fold compared to analogs with 3-chloro-4-fluorophenyl (Ki = 170 nM) or 3,4-difluorophenyl (Ki = 150 nM) substitutions. This suggests that the electronic properties and the size of the chlorine atoms at the 3 and 4 positions are highly favorable for binding affinity. The transposition of a fluoro group, as seen in the 4-chloro-3-fluorophenyl analog (Ki = 19.1 nM), was well-tolerated, indicating that the electronic landscape of the phenyl ring is a key factor in potency.

Table 1: Influence of Phenyl Ring Substitution on Dopamine D4 Receptor Affinity

Compound ID Substitution Pattern Ki (nM)
4i 3,4-Dichlorophenyl 27
4f 3-Chloro-4-fluorophenyl 170
4h 3,4-Difluorophenyl 150
4g 4-Chloro-3-fluorophenyl 19.1
4m 3-Methoxy-4-fluorophenyl 11.6
4p 3-Methoxy-4-chlorophenyl 11.6

| 4n | 4-Methoxy-3-chlorophenyl | 10.4 |

Data derived from a study on chiral alkoxymethyl morpholine analogs.

The morpholine ring, a saturated heterocycle, can exist in different conformations, and substitutions on the ring can introduce chirality, which often has a profound impact on biological activity. The stereochemistry of the morpholine moiety is a key factor in the potency and selectivity of its derivatives.

In a study of chiral alkoxymethyl morpholine analogs, the (S)-enantiomer was found to be the active form, while the corresponding (R)-enantiomer was inactive. For instance, the (S)-enantiomer of the 4-methoxy-3-chlorophenyl analog exhibited a Ki of 10.4 nM, whereas its (R)-enantiomer showed only 35% inhibition at a much higher concentration of 10 µM. This stark difference in activity underscores the importance of the stereochemical presentation of the morpholine ring for proper orientation and interaction within the binding site of the target receptor.

The size of the heterocyclic ring also appears to be important for affinity. A 3D-QSAR analysis of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands indicated that the size of the morpholine or the expanded 1,4-oxazepane ring influences binding affinity nih.gov. This suggests that the volume and shape of this heterocyclic part of the molecule must be optimal to fit within the constraints of the receptor's binding pocket.

In a study of novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors, the length of the methylene side chain was found to be closely related to their inhibitory potency. Derivatives with a 2-methylene linker between the quinoline and morpholine moieties showed better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers mdpi.com. This highlights that an optimal linker length is necessary to position the key interacting groups correctly within the active site of the enzyme.

While the aforementioned study was on a different class of compounds, the principle of an optimal linker length is a common theme in medicinal chemistry and is likely applicable to this compound derivatives as well. The single methylene linker in this compound provides a certain degree of conformational flexibility, allowing the molecule to adopt a favorable conformation for binding. Any alterations to this linker, such as increasing its length or introducing rigidity, would be expected to significantly impact biological activity.

Pharmacophore Model Development and Ligand-Based Design Strategies

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound derivatives, particularly those acting as dopamine D4 receptor antagonists, a general pharmacophore model can be inferred from studies on related compounds.

A pharmacophore model for dopamine D4 antagonists has been developed based on a set of structurally diverse high-affinity compounds. This model typically includes key features such as:

A basic nitrogen atom: The nitrogen of the morpholine ring is a crucial feature, as it is likely to be protonated at physiological pH and form an ionic interaction with an acidic residue in the receptor binding site, such as an aspartate residue.

An aromatic ring system: The 3,4-dichlorophenyl ring serves as a key hydrophobic and/or aromatic interaction site. The electronic properties of this ring are a major determinant of D2/D4 selectivity.

Specific spatial relationships: The distances and angles between the basic nitrogen and the aromatic ring are critical for proper binding.

Ligand-based design strategies for new this compound derivatives would involve synthesizing new analogs that retain these key pharmacophoric features while modifying other parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profiles. For example, modifications to the dichlorophenyl ring with other substituents could be explored to fine-tune electronic and steric properties. Similarly, substitutions on the morpholine ring could be made to explore additional binding interactions or to alter the compound's physicochemical properties.

Multivariate Statistical Approaches in QSAR for this compound

Quantitative Structure-Activity Relationship (QSAR) studies employ multivariate statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as descriptors.

For morpholine derivatives acting as dopamine D4 receptor antagonists, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly informative. These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for biological activity.

A 3D-QSAR analysis performed on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as dopamine D4 receptor ligands identified key regions for affinity. The coefficient plots from this study highlighted the importance of the areas around the two benzene ring systems and the aliphatic amine of the morpholine or 1,4-oxazepane system nih.gov. This suggests that for this compound, the steric and electrostatic fields around the dichlorophenyl ring and the morpholine nitrogen are critical for its activity.

The success of a QSAR model heavily relies on the appropriate selection and calculation of molecular descriptors. These descriptors can be broadly categorized into several classes, including:

Constitutional descriptors (1D): These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors (2D): These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and shape indices.

Geometrical descriptors (3D): These are calculated from the 3D coordinates of the molecule and include information about its size and shape.

Physicochemical descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

Quantum chemical descriptors: These are calculated using quantum mechanics and provide information on electronic properties like HOMO/LUMO energies and charge distributions.

For a multivariate QSAR analysis of this compound derivatives, a combination of these descriptors would be used. For instance, in a CoMFA study, the steric and electrostatic fields are calculated at various grid points around the aligned molecules and are used as descriptors. In CoMSIA, additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also considered.

The selection of the most relevant descriptors is typically achieved through statistical methods like stepwise multiple linear regression, genetic algorithms, or partial least squares (PLS) analysis. The final QSAR model is then validated to ensure its predictive power.

Table 2: Common Descriptor Classes for QSAR Studies

Descriptor Class Examples Information Encoded
Constitutional (1D) Molecular Weight, Number of Atoms, Number of Rings Basic molecular composition
Topological (2D) Connectivity Indices, Kappa Shape Indices Molecular connectivity and shape
Geometrical (3D) Molecular Volume, Surface Area, Principal Moments of Inertia 3D size and shape of the molecule
Physicochemical LogP, Molar Refractivity, Dipole Moment Lipophilicity, polarizability, charge distribution

| Quantum Chemical | HOMO/LUMO Energies, Atomic Charges | Electronic structure and reactivity |

Model Validation and Predictive Performance Assessment

The development of a robust and reliable Quantitative Structure-Activity Relationship (QSAR) model is critically dependent on rigorous validation to ensure its predictive power for new, untested compounds. Validation is a multi-faceted process that assesses the model's goodness-of-fit, stability, and predictive capability. basicmedicalkey.com For a hypothetical QSAR model developed for this compound and its analogs, several validation techniques would be employed.

Internal validation is the first step, where the consistency of the model is checked using only the initial training dataset. basicmedicalkey.com A widely used internal validation method is cross-validation , particularly the leave-one-out (LOO) and leave-many-out (LMO) techniques. In LOO cross-validation, one compound from the training set is omitted, and the model is rebuilt using the remaining compounds. The activity of the omitted compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient, Q². A high Q² value (typically > 0.5) is indicative of a robust model with good predictive potential.

Another internal validation technique is y-randomization or response permutation testing. In this method, the biological activity values of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid QSAR model should have significantly lower Q² and R² values for the randomized models compared to the original model, demonstrating that the original model is not a result of chance correlation.

External validation provides a more stringent test of a model's predictive performance by using a set of compounds that were not included in the model development process (the test set). basicmedicalkey.com The predictive ability of the model for the test set is evaluated using several statistical metrics. The predictive R² (R²pred) is a key metric that measures how well the model predicts the activity of the test set compounds. A high R²pred value (typically > 0.6) suggests good external predictivity. Other metrics such as the root mean square error of prediction (RMSEP) and the mean absolute error (MAE) are also used to quantify the prediction accuracy.

For a robust assessment of predictive performance, it is crucial that the test set compounds are representative of the chemical space of the training set and span a similar range of biological activities. The selection of the training and test sets should be done carefully, often using methods like random selection or activity-based clustering.

The table below summarizes key statistical parameters used for QSAR model validation.

Parameter Description Acceptable Value
Coefficient of determination (goodness-of-fit for the training set)> 0.6
Q² (or R²cv) Cross-validated correlation coefficient (internal predictive ability)> 0.5
R²pred Predictive R² for the external test set (external predictive ability)> 0.6
RMSE Root Mean Square Error (of training set)Low value
RMSEP Root Mean Square Error of Prediction (for test set)Low value
MAE Mean Absolute ErrorLow value

Application of Computational Chemistry in SAR/QSAR Derivation

Computational chemistry plays a pivotal role in the derivation of Structure-Activity Relationships (SAR) and the development of QSAR models for compounds like this compound. nih.govbenthamdirect.com It provides the tools to calculate molecular descriptors that quantify the physicochemical, electronic, and steric properties of molecules, which are the foundation of QSAR models. nih.gov

The process begins with the generation of 3D molecular structures of the compounds in the dataset. This is typically achieved through molecular mechanics or quantum mechanics methods to obtain optimized, low-energy conformations. For flexible molecules like this compound, conformational analysis may be necessary to identify the most probable bioactive conformation.

Once the 3D structures are obtained, a wide array of molecular descriptors can be calculated. These descriptors can be broadly categorized as:

1D descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of specific structural fragments.

3D descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges, HOMO/LUMO energies).

The selection of relevant descriptors is a critical step in QSAR model development. researchgate.net Techniques such as correlation analysis, principal component analysis (PCA), and genetic algorithms are often employed to identify a subset of descriptors that are highly correlated with the biological activity and have low inter-correlation. researchgate.net

Computational chemistry also facilitates the interpretation of SAR data. Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active site of a biological target. This can provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that are responsible for the observed biological activity. The dichlorophenyl moiety, for instance, could be involved in specific hydrophobic or halogen bonding interactions.

Pharmacophore modeling is another computational technique that can be used to derive a 3D arrangement of essential chemical features that a molecule must possess to be active. This can guide the design of new analogs with improved potency.

By integrating these computational chemistry approaches, a more comprehensive understanding of the SAR for a series of compounds can be achieved, leading to the development of predictive QSAR models that can accelerate the drug discovery and development process.

Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound

A thorough investigation into the computational chemistry and molecular modeling of the specific compound this compound reveals a significant absence of publicly accessible research data. Despite the growing interest in morpholine derivatives within medicinal chemistry for their potential therapeutic applications, this particular molecule has not been the subject of detailed computational studies according to a comprehensive search of scientific literature and databases. mdpi.comnih.govresearchgate.netijprs.comrsc.org

The specific inquiries into its quantum chemical characterization, including Density Functional Theory (DFT) studies on conformational preferences and molecular orbitals, as well as Electrostatic Potential Surface (ESP) analysis for receptor interaction prediction, yielded no specific results for this compound. Similarly, searches for molecular docking simulations to elucidate putative binding sites, interaction modes, and binding affinities with specific biological targets were unsuccessful. Furthermore, no data could be retrieved regarding molecular dynamics simulations to assess the compound's conformational flexibility and stability over time.

While computational studies, including molecular docking and molecular dynamics simulations, have been conducted on other, more complex morpholine-containing compounds to evaluate their therapeutic potential, the foundational computational data for the specific molecule this compound is not available in the public domain. mdpi.comnih.gov This lack of dedicated research prevents a detailed and scientifically accurate analysis as requested.

Consequently, it is not possible to provide an in-depth article on the computational chemistry and molecular modeling of this compound that is based on verified, detailed research findings. The creation of such an article would necessitate primary research to generate the foundational data for DFT analysis, molecular docking, and molecular dynamics simulations, which is beyond the scope of this request.

Computational Chemistry and Molecular Modeling for 4 3,4 Dichlorophenyl Methyl Morpholine

In Silico Prediction of Biophysical and Pharmacokinetic Properties Relevant to Target Engagement and Cellular Disposition

Computational, or in silico, methods provide a valuable approach in early-stage drug discovery for predicting the pharmacokinetic and biophysical properties of novel chemical entities. These predictive models utilize the two-dimensional structure of a molecule to estimate its absorption, distribution, metabolism, and excretion (ADME) characteristics, offering insights that can guide further experimental studies. For the compound 4-[(3,4-Dichlorophenyl)methyl]morpholine, several key properties have been predicted using established computational tools, which are detailed in the following sections.

The ability of a compound to permeate cellular membranes and distribute throughout the body is critical for its potential as a therapeutic agent. Key parameters influencing these characteristics include lipophilicity, polarity, and size. Computational models are frequently employed to predict these properties.

Several important descriptors for this compound have been calculated using various predictive models. The lipophilicity, commonly expressed as Log P (the logarithm of the partition coefficient between n-octanol and water), is a crucial determinant of how well a compound can cross lipid bilayers. The topological polar surface area (TPSA) is another key parameter that correlates with a molecule's hydrogen bonding potential and, consequently, its permeability.

Predictions from the SwissADME and pkCSM platforms suggest that this compound possesses characteristics indicative of good oral bioavailability. For instance, the consensus Log P value suggests a moderate level of lipophilicity, which is often favorable for cell membrane passage. The TPSA is within a range typically associated with good cell permeability.

A significant consideration in the distribution of compounds intended to act on the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). Predictive models for BBB penetration for this compound indicate a likelihood of crossing this barrier, a critical factor for CNS-targeted agents.

Below is a table summarizing the computationally predicted physicochemical and pharmacokinetic properties related to the cell permeability and distribution of this compound.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight 246.13 g/mol Within the range for good oral bioavailability.
Consensus Log P 2.55Moderate lipophilicity, favorable for cell permeability.
Topological Polar Surface Area (TPSA) 12.47 ŲLow polarity, suggesting good membrane permeability.
Water Solubility (Log S) -3.28Moderately soluble in water.
Blood-Brain Barrier (BBB) Permeability (LogBB) 0.114Predicted to be BBB permeable.
Human Intestinal Absorption 94.5%High predicted absorption from the gastrointestinal tract.
Caco-2 Permeability (log Papp) 0.982 cm/sIndicative of high intestinal permeability.

Data generated using SwissADME and pkCSM predictive models.

The metabolic fate of a compound significantly influences its efficacy and duration of action. Computational models can predict the likely sites of metabolism and the cytochrome P450 (CYP) enzymes involved in these biotransformation reactions.

For this compound, in silico predictions indicate that it is likely to be a substrate for several key drug-metabolizing enzymes. The primary routes of metabolism for many xenobiotics involve oxidation reactions catalyzed by the CYP450 superfamily of enzymes.

Predictions suggest that this compound may be a substrate for CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism. Furthermore, it is predicted to be an inhibitor of CYP2C9 and CYP2D6, which could indicate a potential for drug-drug interactions if co-administered with other medications metabolized by these enzymes.

The specific sites on the molecule that are most susceptible to metabolism can also be predicted. For this compound, likely sites of metabolism include the morpholine (B109124) ring and the benzyllic carbon. Common metabolic reactions at these sites would include N-dealkylation and hydroxylation.

The table below outlines the predicted interactions of this compound with major CYP450 isoforms.

Table 2: Predicted Cytochrome P450 Interactions for this compound

CYP450 IsoformPredicted Interaction
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No
CYP2D6 Substrate Yes
CYP3A4 Substrate Yes

Data generated using SwissADME and pkCSM predictive models.

Elucidation of Biological Targets and Mechanisms of Action for 4 3,4 Dichlorophenyl Methyl Morpholine

Identification and Validation of Molecular Targets

Enzymatic Targets and their Catalytic Inhibition/Activation

No studies have been identified that investigate the effect of 4-[(3,4-Dichlorophenyl)methyl]morpholine on any enzymatic targets. There is no data available on its potential inhibitory or activatory properties against any class of enzymes.

Receptor Targets and their Modulatory Effects

There is no published research detailing the interaction of this compound with any physiological receptors. Binding affinities, functional assay results, and modulatory effects remain uncharacterized.

Ion Channel Modulation and Transporter Interactions

The effects of this compound on ion channels or molecular transporters have not been documented in the scientific literature.

Integration of Omics Data for Systems-Level Mechanistic Understanding

No transcriptomic, proteomic, metabolomic, or other omics-level data are available for cells or organisms treated with this compound. A systems-level understanding of its mechanism is therefore not possible.

Biochemical and Biophysical Characterization of Ligand-Target Complexes

As no molecular targets for this compound have been identified, there are no biochemical or biophysical data, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, describing its interaction with a biological macromolecule.

Future Research Directions and Translational Perspectives for 4 3,4 Dichlorophenyl Methyl Morpholine

Innovations in Synthetic Methodologies for Enhanced Analog Libraries

The future development of 4-[(3,4-Dichlorophenyl)methyl]morpholine hinges on the exploration of its structure-activity relationship (SAR) through the creation of diverse analog libraries. Traditional synthetic methods, while effective, are often linear and time-consuming. The focus must now shift to more innovative and high-throughput chemical synthesis strategies.

Recent advancements in combinatorial chemistry and diversity-oriented synthesis offer powerful tools for this purpose. nih.gove3s-conferences.org Methodologies such as solution-phase parallel synthesis can be employed to efficiently generate a wide array of derivatives. nih.govacs.org This approach allows for the systematic modification of the dichlorophenyl ring and the morpholine (B109124) moiety. For instance, varying the substitution pattern on the aromatic ring or introducing substituents on the morpholine ring can lead to analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The concept of "Systematic Chemical Diversity (SCD)" can guide the synthesis of collections of substituted morpholines that vary in regiochemistry and stereochemistry, providing a rich dataset for SAR studies. nih.gov

Furthermore, the development of modular synthetic routes, where key fragments can be easily interchanged, will be crucial. researchgate.net This "building block" approach accelerates the creation of new analogs and allows for rapid follow-up on promising initial findings. High-throughput chemistry utilizing robotics can further scale up the production of these libraries, enabling the synthesis of thousands of unique compounds for screening. nih.gov

Table 1: Innovative Synthetic Strategies for Analog Library Generation

Synthetic Strategy Description Potential Advantages
Diversity-Oriented Synthesis (DOS) Focuses on creating structurally diverse and complex molecules from simple starting materials in a few steps. Rapid exploration of novel chemical space; identification of unexpected biological activities.
Solution-Phase Parallel Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels, often automated. Efficient generation of large libraries; easy purification and characterization of individual compounds. nih.gov
Systematic Chemical Diversity (SCD) Guides the expansion of scaffolds through systematic regiochemical and stereochemical variation. nih.gov Comprehensive exploration of SAR; fine-tuning of compound properties.

| Modular "Building Block" Approach | Utilizes pre-synthesized, functionalized fragments that can be easily combined in various combinations. researchgate.net | High efficiency and flexibility; rapid generation of focused libraries around a hit compound. |

Advanced High-Throughput Screening Platforms for Comprehensive Profiling

Once diverse analog libraries are synthesized, they must be subjected to rigorous biological evaluation. Advanced high-throughput screening (HTS) and high-content screening (HCS) platforms are essential for this phase, allowing for the rapid profiling of thousands of compounds to identify those with the desired biological activity. drugtargetreview.comoup.com

Modern screening is moving beyond simple biochemical assays towards more physiologically relevant cell-based models. The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, is becoming increasingly important as they better mimic the complex microenvironment of tissues in vivo. revvity.comthermofisher.com HCS platforms, which combine automated microscopy with sophisticated image analysis, are particularly well-suited for these complex models, enabling the quantitative measurement of multiple cellular parameters simultaneously. revvity.combiocompare.com This provides a more detailed understanding of a compound's mechanism of action and potential toxicity early in the discovery process.

Innovations in screening technology, such as the integration of microfluidics, can further enhance throughput while reducing reagent consumption. nih.gov Additionally, multiplexing technologies allow for the simultaneous measurement of several biological markers in a single well, providing a wealth of data from each screen and improving efficiency. revvity.combccresearch.com

Table 2: Comparison of Advanced Screening Platforms

Platform Key Features Applications for Morpholine Analogs
High-Content Screening (HCS) Automated microscopy, multi-parametric image analysis, compatible with 2D and 3D cell models. biocompare.com Phenotypic screening, mechanism of action studies, toxicity profiling.
3D Spheroid/Organoid Screening Utilizes more physiologically relevant cell models that mimic tissue architecture. revvity.com Efficacy testing in a more in vivo-like context, assessment of compound penetration.
Microfluidic-Based Screening Miniaturized assays in micro-scale channels, low sample/reagent volume, high throughput. nih.gov Rapid screening of large libraries, precise control over the cellular microenvironment.

| Multiplexed Assays | Simultaneous detection of multiple analytes (e.g., proteins, genes) in a single sample. revvity.com | Elucidating signaling pathways affected by compounds, identifying biomarkers of response. |

Application of Artificial Intelligence and Machine Learning in Morpholine Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.net These computational tools can be applied to optimize the morpholine scaffold of this compound with greater speed and precision than traditional methods. nih.gov

Furthermore, ML algorithms can build predictive models for bioactivity, pharmacokinetics, and toxicity based on the data generated from HTS campaigns. repcomseet.orgnih.govijcrt.org These models can then be used to prioritize which newly designed analogs should be synthesized and tested, focusing resources on the most promising candidates. nih.govbiorxiv.org This data-driven approach, often referred to as "active learning," creates an iterative cycle where the results of each screening round are used to refine the predictive models, leading to increasingly accurate predictions and a more efficient discovery process. nih.gov

Development of this compound as Chemical Probes for Biological Systems

Beyond its direct therapeutic potential, this compound and its optimized analogs can be developed into chemical probes. These probes are invaluable tools for chemical biology, enabling the identification of molecular targets and the elucidation of biological pathways. researchgate.net

The design of a chemical probe involves modifying a bioactive compound to include a reporter tag (e.g., a fluorescent dye or biotin) and a reactive group for covalent linkage to its target protein. frontiersin.orgnih.gov The key challenge is to make these modifications without significantly altering the compound's original biological activity. researchgate.net A modular synthesis approach is highly beneficial here, allowing for the late-stage introduction of tags and linkers to a validated bioactive core. frontiersin.org

Once synthesized, these probes can be used in chemoproteomic experiments to "pull down" their binding partners from cell lysates, which can then be identified using mass spectrometry. This affinity-based approach is a powerful method for target deconvolution, providing direct evidence of a compound's molecular targets and mechanism of action. nih.govresearchgate.net Fluorinated analogs can also be synthesized to serve as probes for ¹⁹F NMR studies, offering another method to investigate their biological interactions. ljmu.ac.uk

Exploration of Novel Therapeutic Areas and Unaddressed Biological Mechanisms

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net Morpholine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-neurodegenerative properties. tandfonline.comsci-hub.seresearchgate.netnih.gov

Therefore, a crucial future direction is to screen this compound and its analog libraries against a broad range of biological targets and disease models. This could uncover novel therapeutic applications beyond its initially identified activity. For example, given the prevalence of morpholine derivatives in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier, exploring their potential in neurodegenerative diseases like Alzheimer's or Parkinson's is a logical step. nih.govnih.gov

Similarly, many signaling pathways, particularly those involving kinases, are implicated in a variety of diseases from cancer to inflammatory disorders. e3s-conferences.org The ability of the morpholine moiety to interact with kinase active sites suggests that derivatives of this compound could be potent and selective kinase inhibitors. e3s-conferences.org Unbiased, phenotypic screening in various disease-relevant cell models can reveal unexpected activities and provide the starting point for investigating novel biological mechanisms and addressing unmet medical needs. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-[(3,4-Dichlorophenyl)methyl]morpholine to ensure high yield and purity?

To maximize yield and purity, researchers should employ a two-step nucleophilic substitution approach. First, react 3,4-dichlorobenzyl chloride with morpholine in an aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere at 0–5°C to minimize side reactions. Second, purify the crude product via column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate 8:2 to 6:4). Monitor reaction progress by thin-layer chromatography (TLC) and confirm purity via HPLC (>97%) . For intermediates, consider boronate ester coupling (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to enhance regioselectivity .

Q. How can the crystalline structure of this compound be resolved to validate its conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in ethanol or acetonitrile. Analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm chair conformations of the morpholine ring and intermolecular packing. Refine data using software like SHELX, ensuring R-factors <0.05 and wR₂ <0.17. Compare with NMR data (e.g., 1H^1H- and 13C^{13}C-NMR) to verify chemical shifts for the dichlorophenyl and morpholine moieties .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility profiles of this compound derivatives?

Conduct systematic solubility studies using the shake-flask method across pH gradients (1.2–7.4) and solvents (e.g., DMSO, PBS, ethanol). For lipophilic derivatives, employ co-solvency techniques (e.g., 10% Cremophor EL in saline) and quantify solubility via UV-Vis spectroscopy. Validate results against computational predictions (e.g., LogP calculations using Molinspiration). Note discrepancies between in vitro (e.g., DMSO solubility >50 mg/mL) and in vivo (e.g., PBS solubility <1 mg/mL) conditions, adjusting formulation strategies (e.g., nanoemulsions) accordingly .

Q. What experimental designs are recommended to resolve conflicting data on the biological activity of this compound analogs?

Use a combination of in vitro and in silico approaches:

  • Structure-Activity Relationship (SAR): Synthesize analogs with substituent variations (e.g., methoxy, trifluoromethyl groups) and test antimicrobial activity against Bacillus cereus and Saccharomyces cerevisiae via broth microdilution (MIC assays).
  • Molecular Docking: Perform docking studies with target enzymes (e.g., fungal CYP51) using AutoDock Vina to identify key binding interactions.
  • Data Normalization: Account for batch-to-batch variability by including internal controls (e.g., fluconazole) and normalizing activity to molar concentrations .

Q. How can researchers mitigate discrepancies in pharmacokinetic (PK) data for this compound in preclinical models?

Implement cross-species PK studies in rodents and non-rodents, using LC-MS/MS for plasma quantification. Focus on parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC. For oral bioavailability issues, reformulate using amphiphilic carriers (e.g., 4-dodecylmorpholine-based micelles) to enhance intestinal absorption. Compare intravenous vs. oral administration to identify first-pass metabolism effects .

Methodological Guidelines

  • Synthesis Optimization: Use inert conditions and boronate intermediates to reduce halogen exchange byproducts .
  • Analytical Validation: Pair SC-XRD with 1H^1H-NMR (400 MHz, CDCl₃) for structural confirmation; report δ 3.2–3.5 ppm for morpholine protons and δ 7.0–7.6 ppm for dichlorophenyl groups .
  • Biological Testing: Include positive controls (e.g., dimethomorph for antifungal assays) and validate cytotoxicity via MTT assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.